![molecular formula C18H34O2 B12969720 2-[14-(Oxiran-2-yl)tetradecyl]oxirane CAS No. 6624-26-6](/img/structure/B12969720.png)
2-[14-(Oxiran-2-yl)tetradecyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound contains two oxirane (epoxide) rings, which are three-membered cyclic ethers. The presence of these oxirane rings makes the compound highly reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[14-(Oxiran-2-yl)tetradecyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of tetradecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then further reacted to form the desired diepoxide compound .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale epoxidation processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. Common catalysts include titanium silicalite-1 (TS-1) and molybdenum-based catalysts. The reaction conditions are carefully controlled to ensure the selective formation of the diepoxide product .
化学反应分析
Types of Reactions
2-[14-(Oxiran-2-yl)tetradecyl]oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amines, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction of the oxirane rings can yield alkanes or other reduced products.
Substitution: The oxirane rings can undergo substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Ring-Opening Reactions: Typically carried out in the presence of acids or bases as catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles, including halides, thiols, and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include diols, ethers, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[14-(Oxiran-2-yl)tetradecyl]oxirane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-[14-(Oxiran-2-yl)tetradecyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes that catalyze the ring-opening reactions, leading to the formation of biologically active products .
相似化合物的比较
2-[14-(Oxiran-2-yl)tetradecyl]oxirane can be compared with other similar compounds, such as:
1,2-Epoxyhexadecane: Similar in structure but with a single oxirane ring.
1,27,8-Diepoxyoctane: Contains two oxirane rings but with a shorter carbon chain.
1,2-Epoxyoctadecane: Similar in structure but with a single oxirane ring and a longer carbon chain.
The uniqueness of this compound lies in its two oxirane rings and the specific positioning of these rings along the carbon chain, which imparts distinct reactivity and properties .
属性
CAS 编号 |
6624-26-6 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
2-[14-(oxiran-2-yl)tetradecyl]oxirane |
InChI |
InChI=1S/C18H34O2/c1(3-5-7-9-11-13-17-15-19-17)2-4-6-8-10-12-14-18-16-20-18/h17-18H,1-16H2 |
InChI 键 |
WSOIAYXUPXLABQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCCCCCCCCCCCCCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
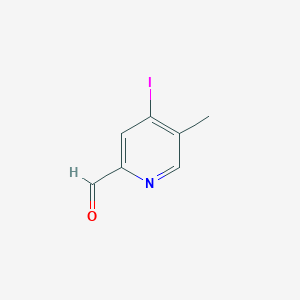
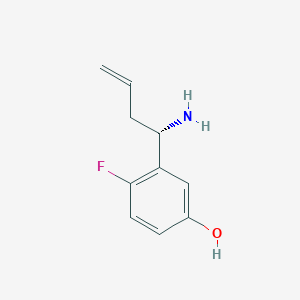
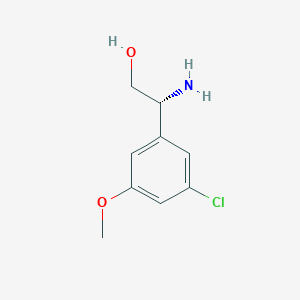
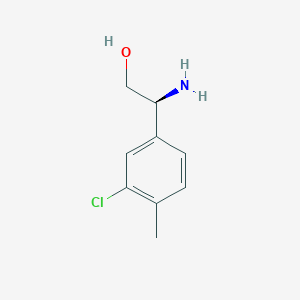
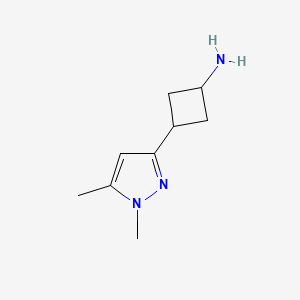
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
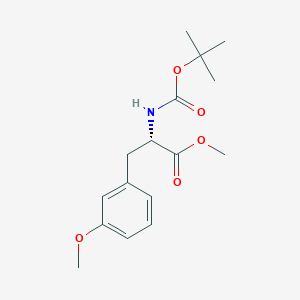
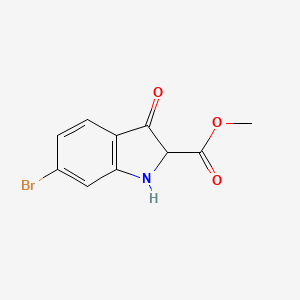
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

